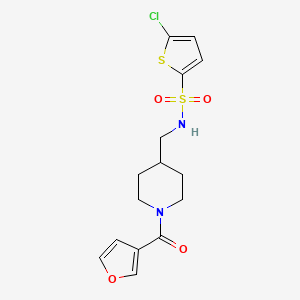

5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-chloro-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O4S2/c16-13-1-2-14(23-13)24(20,21)17-9-11-3-6-18(7-4-11)15(19)12-5-8-22-10-12/h1-2,5,8,10-11,17H,3-4,6-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPGAQFMBQZLSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Cl)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps:

-

Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 4-piperidone with furan-3-carboxylic acid under acidic conditions to form the furan-3-carbonyl-piperidine derivative.

-

Sulfonamide Formation: : The next step involves the introduction of the sulfonamide group. This is done by reacting the piperidine intermediate with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

-

Chlorination: : Finally, the compound is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position on the thiophene ring.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This involves:

Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain precise control over reaction conditions, which enhances the efficiency and scalability of the synthesis.

Catalysis: Employing catalysts to accelerate reaction rates and improve selectivity.

Purification: Implementing advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

-

Reduction: : Reduction reactions can be performed on the carbonyl group of the furan ring using reducing agents such as sodium borohydride or lithium aluminum hydride.

-

Substitution: : The chloro group on the thiophene ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Triethylamine, sodium hydroxide.

Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

Oxidation: Formation of furan-3-carboxylic acid derivatives.

Reduction: Formation of alcohol derivatives from the carbonyl group.

Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide serves as a versatile intermediate for the synthesis of more complex molecules

Biology

The compound’s structural features make it a candidate for biological studies, particularly in the development of new pharmaceuticals. Its sulfonamide group is known for its antibacterial properties, and the compound could be investigated for its potential as an antimicrobial agent.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. The presence of multiple functional groups allows for interactions with various biological targets, making it a promising candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique combination of functional groups could lead to the creation of advanced materials for electronic or pharmaceutical applications.

Mechanism of Action

The mechanism by which 5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biological processes. The furan and thiophene rings can interact with various receptors and proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations in Piperidine-Linked Sulfonamides

Key Observations :

Thiophene Sulfonamide Derivatives in Medicinal Chemistry

Key Observations :

- Pharmacophore Flexibility: Rivaroxaban () shares a 5-chloro-thiophene motif but replaces sulfonamide with carboxamide and adds an oxazolidinone ring, highlighting versatility in anticoagulant design .

Heterocyclic Modifications in Piperidine-Based Compounds

Key Observations :

- Furan vs. Thiophene : In fentanyl analogs (), replacing furan with thiophene increases sulfur-mediated lipophilicity, which could similarly affect the target compound’s pharmacokinetics .

- Pyridazine Incorporation : The pyridazine ring in ’s compound improves solubility via nitrogen lone pairs, a strategy applicable to the target compound’s design .

Biological Activity

5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Compound Overview

Chemical Structure and Properties

The compound features a thiophene ring, a furan moiety, and a piperidine group, with a chlorine atom and a sulfonamide functional group that contribute to its unique chemical properties. The molecular formula is with a molecular weight of approximately 357.9 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈ClN₃O₃S |

| Molecular Weight | 357.9 g/mol |

| Melting Point | Not Available |

| Density | Not Available |

Currently, the specific mechanism of action for this compound is not well-documented in the literature. However, its structural components suggest potential interactions with biological targets such as enzymes or receptors involved in various diseases.

Antimicrobial Activity

Preliminary studies suggest that derivatives of thiophene and sulfonamide compounds often exhibit significant antimicrobial properties. Although specific data on this compound is limited, similar compounds have shown:

- Inhibition of bacterial growth : Compounds with thiophene and sulfonamide groups have been documented to possess antibacterial activity against various pathogens.

- Minimum Inhibitory Concentration (MIC) : While specific MIC values for this compound are not available, related compounds often exhibit MIC values in the range of 0.1 to 10 μg/mL against common bacterial strains.

Potential Applications in Medicinal Chemistry

This compound could serve as a building block for synthesizing new pharmaceutical agents targeting:

- Neurological disorders : The piperidine component may enhance central nervous system penetration.

- Antimicrobial agents : Its unique structure may confer enhanced activity against resistant bacterial strains.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound involves comparing it to similar compounds to elucidate how structural variations influence biological activity.

| Compound Name | Key Features | Differences |

|---|---|---|

| 5-chloro-N-(piperidin-4-ylmethyl)thiophene-2-carboxamide | Lacks the furan ring | May exhibit different biological activity |

| N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide | Lacks the chlorine atom | Altered reactivity and interaction potential |

| 5-chloro-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide | Similar structure but different substitution pattern | Variations in chemical properties and biological activity |

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, research into related compounds provides insights into its potential:

- Antimicrobial Studies : Research on similar thiophene derivatives has shown promising antimicrobial activities against Gram-positive and Gram-negative bacteria.

- Pharmacological Evaluations : Compounds with similar structures have been evaluated for their ability to inhibit biofilm formation, which is crucial in treating chronic infections caused by biofilm-forming pathogens.

Q & A

Q. Q1: What are the key synthetic routes for preparing 5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves sequential functionalization of the piperidine and thiophene-sulfonamide moieties. Key steps include:

- Nucleophilic substitution : Reacting 5-chlorothiophene-2-sulfonyl chloride with a furan-3-carbonyl-piperidine intermediate under basic conditions (e.g., triethylamine) .

- Coupling reactions : Use of DMF or dichloromethane as solvents at reflux temperatures (70–100°C) to facilitate amide bond formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or HPLC to isolate the product. Optimization involves monitoring reaction progress via TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) .

Advanced Structural and Functional Analysis

Q. Q2: How do computational and experimental methods resolve structural ambiguities in the sulfonamide-furan-piperidine scaffold?

Answer:

- X-ray crystallography : Determines precise bond angles and conformations of the piperidine ring (e.g., chair vs. boat) .

- NMR spectroscopy : and NMR distinguish between regioisomers (e.g., furan-3-carbonyl vs. furan-2-carbonyl substitution). Key signals include:

- Density Functional Theory (DFT) : Predicts electronic effects of the chloro and sulfonamide groups on reactivity .

Biological Activity and Mechanism

Q. Q3: What in vitro assays are recommended to evaluate the antimicrobial potential of this compound?

Answer:

- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–256 µg/mL) .

- Enzyme inhibition : Measure binding to bacterial dihydrofolate reductase (DHFR) via fluorescence polarization (IC values <10 µM suggest high potency) .

- Cytotoxicity : Parallel testing on mammalian cell lines (e.g., HEK293) to assess selectivity (therapeutic index >10 is desirable) .

Data Contradictions and Resolution

Q. Q4: How to reconcile discrepancies in reported IC50_{50}50 values for kinase inhibition across studies?

Answer:

- Assay standardization : Ensure consistent ATP concentrations (e.g., 10 µM for competitive inhibitors) and buffer conditions (pH 7.4, 25°C) .

- Orthogonal validation : Confirm results using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) .

- Structural analogs : Compare with derivatives like 5-chloro-N-(pyridin-3-ylmethyl)thiophene-2-sulfonamide to identify substituent effects .

Structure-Activity Relationship (SAR) Studies

Q. Q5: Which substituents on the piperidine or thiophene rings enhance target selectivity?

Answer:

Key finding : Replacing furan-3-carbonyl with thiophene-2-carbonyl reduces off-target binding to hERG channels .

Stability and Degradation Pathways

Q. Q6: What are the major degradation products under accelerated stability conditions (40°C/75% RH)?

Answer:

- Hydrolysis : Cleavage of the sulfonamide bond generates 5-chlorothiophene-2-sulfonic acid and furan-3-carbonyl-piperidine fragments (HPLC-MS monitoring) .

- Oxidation : Thiophene ring forms sulfoxide derivatives (m/z +16) in presence of light .

- Mitigation : Use antioxidants (e.g., BHT) and store in amber vials under nitrogen .

Advanced Applications in Drug Design

Q. Q7: How can this compound serve as a lead for dual-target inhibitors (e.g., kinase and phosphatase)?

Answer:

- Scaffold hybridization : Fuse with pyridazine or indole moieties (e.g., 5-chloro-N-(pyridazin-3-yl)thiophene-2-sulfonamide) to broaden target coverage .

- Proteolysis-targeting chimera (PROTAC) : Conjugate with E3 ligase ligands (e.g., thalidomide analogs) for selective protein degradation .

- In silico docking : Use AutoDock Vina to simulate binding to ALK or EGFR kinases (docking scores <−9 kcal/mol indicate strong affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.